N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxolobenzothiazole moiety, a pyridinylmethyl group, and a trifluoromethylbenzamide group. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dioxolobenzothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyridinylmethyl group: This step often involves nucleophilic substitution reactions where a pyridinylmethyl halide reacts with the dioxolobenzothiazole core.
Introduction of the trifluoromethylbenzamide group: This can be accomplished through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling up reaction volumes: Ensuring that the reactions can be performed on a larger scale without compromising efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with altered functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe or tool in studying biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism by which N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-(benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide: Lacks the dioxolo group, which may affect its binding properties and reactivity.
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide: Lacks the trifluoromethyl group, potentially altering its chemical and biological properties.
Uniqueness
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide is unique due to the presence of all three functional groups: the dioxolobenzothiazole moiety, the pyridinylmethyl group, and the trifluoromethylbenzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O3S/c23-22(24,25)15-5-1-4-14(7-15)20(29)28(11-13-3-2-6-26-10-13)21-27-16-8-17-18(31-12-30-17)9-19(16)32-21/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTXUGSJJBDHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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